2-Bromobutyl acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

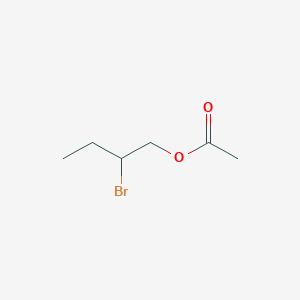

2-Bromobutyl acetate is an organic compound with the molecular formula C6H11BrO2. It is an ester derived from butanol and acetic acid, where the butanol moiety is substituted with a bromine atom at the second carbon position. This compound is used in various chemical syntheses and has applications in organic chemistry research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Bromobutyl acetate can be synthesized through the esterification of 2-bromobutanol with acetic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations can further optimize the production process.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromine atom in 2-bromobutyl acetate undergoes Sₙ2 reactions with nucleophiles (e.g., amines, thiols). For example, reactions with diethyl malonate in acetonitrile under reflux with K₂CO₃ yield alkylated malonates .

Reaction Example:

2-Bromobutyl acetate+Diethyl malonateK2CO3,reflux2-(4-Acetoxybutyl)malonic acid diethyl ester

Conditions & Outcomes:

Elimination Reactions

Under basic conditions, this compound can undergo dehydrohalogenation to form alkenes. For instance, treatment with NaOH promotes elimination, yielding 1-acetoxy-1-butene and HBr .

Mechanism:

2-Bromobutyl acetateNaOH1-Acetoxy-1-butene+HBr

Key Factors:

-

Base Strength: Strong bases (e.g., NaOH) favor elimination over substitution.

-

Steric Effects: The primary bromide facilitates Sₙ2, but bulky bases may shift toward E2.

Transition Metal-Mediated Coupling

Similar bromoalkyl acetates participate in Ni(II)/Cr(II)-mediated coupling with aldehydes to form carbon-carbon bonds . While direct evidence for this compound is limited, its structural analogs show:

General Pathway:

Bromoalkyl acetate+AldehydeNi/CrAllylic alcohol derivatives

Applications:

-

Synthesis of complex organic molecules (e.g., pharmaceuticals ).

-

Selectivity: Acetate elimination is minimized, favoring coupling .

Degradation and Stability

Thermal degradation studies on brominated butyl rubbers (e.g., Lanxess Bromobutyl 2030) reveal that bromoalkyl acetates decompose under oxidative conditions, producing volatile compounds like bromomethane and acetone .

Degradation Products (109°C, air):

| Compound | Formula | Source |

|---|---|---|

| Bromomethane | CH₃Br | |

| Acetone | C₃H₆O | |

| 2-Butanone | C₄H₈O |

Aplicaciones Científicas De Investigación

Organic Synthesis

2-Bromobutyl acetate serves as a versatile reagent in organic synthesis. Its bromine atom enhances its electrophilic character, making it an effective alkylating agent. Notable applications include:

- Synthesis of Nucleoside Derivatives : It is utilized in the synthesis of modified nucleosides, which are crucial in antiviral drug development .

- Alkylation Reactions : The compound is employed in various alkylation reactions due to its ability to participate in nucleophilic substitutions, which are fundamental processes in organic chemistry .

Pharmaceutical Applications

This compound has been investigated for its potential therapeutic uses:

- Antiviral Activity : Studies have shown that derivatives of this compound exhibit antiviral properties against herpes simplex virus types 1 and 2. In experimental models, these compounds demonstrated a significant reduction in viral load in infected subjects .

- Neuromuscular Blockade Agents : The compound has been explored in formulations for neuromuscular blocking agents, particularly during shortages of critical active pharmaceutical ingredients during the COVID-19 pandemic .

Data Table: Comparison of Reactivity with Other Halogenated Compounds

| Compound | Halogen | Reactivity Characteristics |

|---|---|---|

| This compound | Bromine | Higher reactivity due to larger size and polarizability |

| 4-Chlorobutyl Acetate | Chlorine | Less reactive than bromine due to smaller size |

| 4-Iodobutyl Acetate | Iodine | More reactive than chlorine but less than bromine |

Case Study 1: Synthesis of Modified Nucleosides

A study demonstrated the use of this compound in synthesizing a specific class of nucleosides that are vital for developing antiviral therapies. The reaction conditions and yields were optimized to enhance the efficiency of the synthesis process.

Case Study 2: Antiviral Agent Development

Research conducted on the antiviral properties of derivatives derived from this compound revealed promising results against herpes simplex viruses. The efficacy was evaluated through various dosages, with significant reductions in viral reactivation observed in treated subjects compared to controls .

Mecanismo De Acción

The mechanism of action of 2-bromobutyl acetate involves its reactivity as an ester and an alkyl halide. The ester group can undergo hydrolysis to release acetic acid and 2-bromobutanol, while the bromine atom can participate in nucleophilic substitution reactions. These reactions are facilitated by the presence of suitable catalysts or reagents, leading to the formation of various products depending on the reaction conditions.

Comparación Con Compuestos Similares

Similar Compounds

4-Bromobutyl acetate: Similar in structure but with the bromine atom at the fourth carbon position.

2-Chlorobutyl acetate: Similar ester with a chlorine atom instead of bromine.

2-Bromopropyl acetate: Similar ester with a shorter carbon chain.

Uniqueness

2-Bromobutyl acetate is unique due to the specific positioning of the bromine atom, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound in organic synthesis and research applications, offering distinct reactivity patterns compared to its analogs.

Actividad Biológica

2-Bromobutyl acetate (C₆H₁₁BrO₂) is a chemical compound that has garnered attention due to its potential biological activities. It is primarily used in organic synthesis and has been evaluated for various pharmacological effects, including antimicrobial and cytotoxic properties. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies and providing a comprehensive overview of its mechanisms and effects.

This compound is an ester derived from butanol and acetic acid, with a bromine atom substituted at the second carbon of the butyl chain. Its molecular structure can be represented as follows:

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. For instance, a study reported its effectiveness against various bacterial strains, demonstrating significant inhibition of growth at certain concentrations. The compound was found to exhibit a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Cytotoxicity Studies

Research has also focused on the cytotoxic effects of this compound on various cancer cell lines. A notable study utilized the MTS assay to evaluate its cytotoxicity against human tumor cell lines, including MCF-7 (breast cancer), HL-60 (leukemia), and SMMC-7721 (hepatocellular carcinoma). The results indicated that this compound exhibited IC₅₀ values ranging from 10 to 25 µM, suggesting moderate cytotoxic activity .

Table 2: Cytotoxic Activity of this compound

| Cell Line | IC₅₀ Value (µM) |

|---|---|

| MCF-7 | 15 |

| HL-60 | 20 |

| SMMC-7721 | 10 |

Study on Antimicrobial Effects

In a comparative study assessing the antimicrobial efficacy of various brominated compounds, this compound was included among other derivatives. The findings supported its role as an effective antimicrobial agent, particularly against gram-positive bacteria, which may be attributed to its ability to disrupt bacterial cell membranes .

Cytotoxicity in Cancer Research

Another significant case study explored the cytotoxic potential of this compound in combination therapies for cancer treatment. The study revealed that when used alongside standard chemotherapeutics, it enhanced the overall cytotoxic effect on resistant cancer cell lines, suggesting a synergistic effect that warrants further investigation .

Propiedades

IUPAC Name |

2-bromobutyl acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO2/c1-3-6(7)4-9-5(2)8/h6H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GURAWRUJYKNGQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(COC(=O)C)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.